N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups, a methoxy group, and a diphenylphosphanyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, such as n-butyllithium, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The presence of the diphenylphosphanyl group allows for substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in various catalytic reactions, particularly in asymmetric synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and the diphenylphosphanyl group play a crucial role in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide
- N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide
Uniqueness
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diphenylphosphanyl group, in particular, distinguishes it from other similar compounds and enhances its utility in various applications .
Properties
Molecular Formula |
C39H50NO2PS |
---|---|
Molecular Weight |
627.9 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3 |
InChI Key |
SPPWTTTZCGMIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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